![molecular formula C22H28N4O4 B2568553 Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate CAS No. 551921-09-6](/img/structure/B2568553.png)
Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Industrial Applications
The compound tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate is significant in the synthesis of Vandetanib, a therapeutic agent. A review of existing synthetic routes for Vandetanib highlighted various methods, among which the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate through substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes was identified as yielding higher commercial value and favorable outcomes for industrial-scale production (Mi, 2015).
Role in N-Heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been widely recognized for their role in the stereoselective synthesis of amines and their derivatives. The compound contributes to the broader context of asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are key to many natural products and compounds with therapeutic applications (Philip et al., 2020).
Pharmacophoric Contributions
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, serve as critical pharmacophoric groups in several antipsychotic agents. A study on synthesized agents targeting D2-like receptors revealed the importance of such structural components, indicating the compound’s potential contribution to the development of selective and potent receptor ligands (Sikazwe et al., 2009).
Mechanism of Action
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine itself is a valuable building block in the synthesis of many pharmaceuticals. They are known to exhibit a broad range of pharmacological activities such as antifungal, antibacterial, and anticancer effects .
Carbamates
The carbamoyl group is a functional group comprised of a carbonyl (a carbon double-bonded to an oxygen) and an amine NH2 group. Carbamates are used in a variety of applications. They are well-known for their insecticidal and fungicidal activity. They are also used in the production of pharmaceuticals where they exhibit a wide range of activities .
Methoxyphenyl compounds
Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-O-CH3) group. Compounds containing the methoxyphenyl group can have various biological activities, including acting as enzyme inhibitors or receptor agonists .
properties
IUPAC Name |
tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-22(2,3)30-21(28)26-14-12-25(13-15-26)19-18(6-5-11-23-19)20(27)24-16-7-9-17(29-4)10-8-16/h5-11H,12-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNZMTHLGIEOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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